N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide has been found to exhibit activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis , effectively inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . The affected pathways include those involved in cell division and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. It achieves this by causing cell cycle arrest and inducing apoptosis in cancer cells . This leads to a decrease in the growth of cancer cells, as evidenced by the compound’s potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established . It may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-14-6-7-15-16(10-14)24-12-23-15)20-8-9-22-17(11-20)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSZPDLXOTVLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.